Méthyl-2,3-dicarboxylate d'acide méthacrylique

Vue d'ensemble

Description

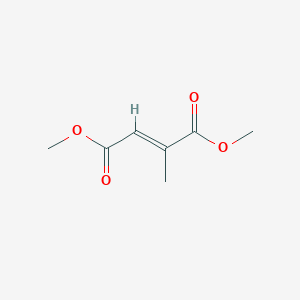

Dimethyl citraconate is a fatty acid ester.

Applications De Recherche Scientifique

Organic Synthesis

Dimethyl citraconate serves as a valuable building block in organic synthesis, particularly in the preparation of chiral compounds. Its ability to undergo asymmetric transformations makes it useful for synthesizing various pharmaceutical intermediates.

Chiral Synthesis

Recent studies have highlighted the use of dimethyl citraconate in the asymmetric synthesis of dimethyl 2-methylsuccinate, a crucial chiral synthon for several pharmaceutical agents, including sacubitril, which is used in heart failure treatment. The compound has been effectively reduced to its chiral derivative using engineered enzymes with high substrate tolerance and enantioselectivity, yielding up to 89% efficiency in some cases .

| Reaction Type | Product | Yield | Enzyme Used |

|---|---|---|---|

| Asymmetric Reduction | (R)-Dimethyl 2-methylsuccinate | 89% | ERED-04 |

| Asymmetric Reduction | (S)-Dimethyl 2-methylsuccinate | 80% | SeER |

Materials Science

Dimethyl citraconate is also explored as a precursor for bio-based polymers. Its conversion into polyesters and other materials presents a sustainable alternative to traditional petroleum-based products.

Bio-based Polymers

The compound can be polymerized to form bio-based polyesters, which have properties similar to conventional plastics but are derived from renewable resources. For example, studies indicate that dimethyl citraconate can be transformed into furan derivatives, leading to the production of polyethylene furanoate (PEF), an environmentally friendly substitute for polyethylene terephthalate (PET).

Medicinal Chemistry

In addition to its synthetic applications, dimethyl citraconate has shown potential in medicinal chemistry, particularly due to its immunomodulatory properties.

Immunomodulatory Effects

Research indicates that dimethyl citraconate can inhibit the enzyme ACOD1 (also known as IRG1), which is involved in inflammatory processes. By modulating this pathway, dimethyl citraconate may reduce oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like cancer and autoimmune diseases .

Case Study: Synthesis of Chiral Compounds

A study conducted by Mangan et al. demonstrated the successful reduction of dimethyl citraconate using engineered enzymes to produce chiral compounds with high yields and selectivity. This research underscores the compound's significance in pharmaceutical synthesis and its potential for developing new drugs .

Case Study: Development of Bio-based Materials

In another study focusing on environmental sustainability, researchers explored the polymerization of dimethyl citraconate into bio-based polyesters. The resulting materials exhibited favorable mechanical properties and biodegradability, marking a significant step towards sustainable plastic alternatives.

Activité Biologique

Dimethyl citraconate (DMC) is an organic compound belonging to the family of citraconates, which are isomers of itaconate. This article explores the biological activity of dimethyl citraconate, focusing on its immunomodulatory effects, metabolic pathways, and potential therapeutic applications. The information is drawn from diverse research studies and findings.

Overview of Dimethyl Citraconate

Dimethyl citraconate is a derivative of citraconic acid and is structurally similar to other metabolites such as itaconate and mesaconate. These compounds have gained attention due to their roles in metabolism and immunity, particularly in inflammatory responses and cellular signaling pathways.

Immunomodulatory Effects

Research indicates that dimethyl citraconate exhibits significant immunomodulatory properties. It has been shown to inhibit the activity of Aconitate Decarboxylase 1 (ACOD1), an enzyme involved in inflammatory responses. By inhibiting ACOD1, dimethyl citraconate can reduce the production of pro-inflammatory cytokines and nitric oxide in various cell types, including macrophages .

Oxidative Stress Reduction

Dimethyl citraconate also plays a role in modulating oxidative stress. It has been observed to enhance the expression of antioxidant genes and reduce markers of oxidative damage in cells exposed to inflammatory stimuli. This protective effect is crucial for maintaining cellular health and function during inflammation .

Metabolic Pathways

Dimethyl citraconate is involved in several metabolic pathways that link energy metabolism with immune responses. It can influence the tricarboxylic acid (TCA) cycle, affecting the levels of key metabolites such as succinate and lactate. These metabolic changes can alter cellular energy states and influence immune cell activation .

Case Studies and Experimental Evidence

- In Vitro Studies : In experiments with human macrophage-like cells, dimethyl citraconate demonstrated a dose-dependent reduction in lactate levels, indicating its potential to modulate glycolysis during inflammatory responses .

- Animal Models : In rodent models subjected to lipopolysaccharide (LPS)-induced inflammation, administration of dimethyl citraconate led to decreased levels of inflammatory markers and improved metabolic profiles .

- Comparative Analysis with Itaconate : Dimethyl citraconate was compared with itaconate regarding their effects on metabolic pathways. While both compounds showed similar immunomodulatory effects, dimethyl citraconate displayed unique properties in reducing oxidative stress more effectively than itaconate .

Data Tables

| Compound | Immunomodulatory Effect | Oxidative Stress Reduction | Metabolic Impact |

|---|---|---|---|

| Dimethyl Citraconate | Inhibits ACOD1 | Reduces oxidative markers | Alters TCA cycle |

| Itaconate | Inhibits SDH | Moderate oxidative effect | Strong SDH inhibitor |

| Mesaconate | Moderate inhibition | Similar effects | Minor TCA impact |

Propriétés

IUPAC Name |

dimethyl (E)-2-methylbut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEXBUQDXKPVHR-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031523 | |

| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-53-8, 617-54-9 | |

| Record name | Dimethyl mesaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.